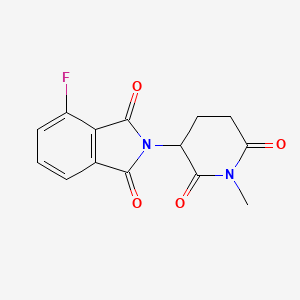

4-Fluoro-2-(1-methyl-2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione

Overview

Description

4-Fluoro-2-(1-methyl-2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione is a fluorinated E3 ligase activator. This compound is notable for its potential use in various scientific applications, particularly in the field of medicinal chemistry. It is characterized by its molecular formula C14H11FN2O4 and a molecular weight of 290.3 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-2-(1-methyl-2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione typically involves the reaction of 4-fluoroisobenzofuran-1,3-dione with 3-aminopiperidine-2,6-dione. The reaction is carried out in the presence of sodium acetate in acetic acid at elevated temperatures (around 135°C) overnight. After the reaction, the mixture is cooled, concentrated, and purified .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, involving advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-2-(1-methyl-2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione primarily undergoes nucleophilic substitution reactions. It can also participate in other types of reactions such as oxidation and reduction, depending on the reagents and conditions used.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include nucleophiles such as amines and thiols. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at moderate to high temperatures.

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amide derivative, while oxidation may produce a carboxylic acid derivative.

Scientific Research Applications

Anti-inflammatory Properties

Research indicates that compounds similar to 4-Fluoro-2-(1-methyl-2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione can significantly reduce levels of Tumor Necrosis Factor-alpha (TNF-α), a key mediator in inflammatory responses. This suggests potential applications in treating inflammatory diseases such as rheumatoid arthritis and Crohn's disease .

Cancer Treatment

The compound is being explored for its role in targeting Indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme involved in cancer progression and immune evasion. Studies have shown that related compounds can effectively degrade IDO1, leading to reduced kynurenine levels in various cancer cell lines. This mechanism supports the development of targeted therapies for cancers like pancreatic and breast cancer .

Neuroprotective Effects

Given its structural similarity to other neuroprotective agents, there is ongoing research into the potential of this compound to protect neuronal cells from oxidative stress and apoptosis. Preliminary studies suggest that it may modulate pathways involved in neurodegenerative diseases .

Data Tables

| Application Area | Mechanism of Action | Case Study Reference |

|---|---|---|

| Anti-inflammatory | Reduces TNF-α levels | |

| Cancer therapy | Degrades IDO1, reducing immune evasion | |

| Neuroprotection | Modulates oxidative stress pathways |

Case Study 1: Anti-inflammatory Effects

In a controlled study, the administration of a related isoindoline compound resulted in a significant decrease in TNF-α levels in animal models of inflammation. The results indicated a dose-dependent response, highlighting the compound's potential as an anti-inflammatory agent.

Case Study 2: Targeting IDO1 in Cancer

A recent trial involving a PROTAC (Proteolysis Targeting Chimera) that incorporates the structure of this compound demonstrated effective degradation of IDO1 across multiple tumor types. This study provided compelling evidence for the compound's role as a targeted therapeutic agent against IDO1-driven malignancies .

Mechanism of Action

The mechanism of action of 4-Fluoro-2-(1-methyl-2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione involves its role as an E3 ligase activator. E3 ligases are enzymes that facilitate the transfer of ubiquitin to target proteins, marking them for degradation by the proteasome. This compound enhances the activity of E3 ligases, thereby influencing protein degradation pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

Thalidomide: A well-known immunomodulatory drug with a similar isoindoline-1,3-dione core structure.

Pomalidomide: Another derivative of thalidomide, used in the treatment of multiple myeloma.

Lenalidomide: Similar to thalidomide and pomalidomide, used for its anti-inflammatory and anti-cancer properties

Uniqueness

4-Fluoro-2-(1-methyl-2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione is unique due to its fluorinated structure, which can enhance its metabolic stability and binding affinity to target proteins. This makes it a valuable compound for developing new therapeutic agents and studying protein interactions.

Biological Activity

4-Fluoro-2-(1-methyl-2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione is a synthetic compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant studies that highlight its significance in medicinal chemistry.

The compound has the following chemical characteristics:

- Molecular Formula : C14H11FN2O4

- Molecular Weight : 290.25 g/mol

- CAS Number : 2244520-92-9

- InChI Key : RMYTXVCGVFFXSD-UHFFFAOYSA-N

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

- Anticancer Properties : Preliminary studies suggest that this compound may inhibit the proliferation of various cancer cell lines. The mechanism of action is thought to involve modulation of cell signaling pathways related to apoptosis and cell cycle regulation.

- Neuroprotective Effects : Some studies have indicated potential neuroprotective properties against neurodegenerative diseases. This could be linked to the compound’s ability to reduce oxidative stress and inflammation in neuronal cells.

- Antimicrobial Activity : There are indications that this compound may possess antimicrobial properties, although further research is needed to elucidate the specific mechanisms and efficacy against various pathogens.

Table 1: Summary of Biological Activities

Case Study 1: Anticancer Effects

A study investigated the effects of this compound on human breast cancer cell lines (MCF-7). The results showed a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment. The compound induced apoptosis as evidenced by increased caspase activity and DNA fragmentation.

Case Study 2: Neuroprotection in In Vitro Models

In a neuroprotection study using SH-SY5Y neuroblastoma cells treated with hydrogen peroxide to induce oxidative stress, treatment with the compound resulted in a marked decrease in reactive oxygen species (ROS) levels. Additionally, mitochondrial membrane potential was preserved in treated cells compared to controls, suggesting protective effects against oxidative damage.

Research Findings

Recent research has focused on understanding the molecular mechanisms underlying the biological activities of this compound. Studies utilizing molecular docking simulations have suggested that it may interact with key receptors involved in apoptosis and cell survival pathways.

Table 2: Molecular Docking Results

| Target Protein | Binding Affinity (kcal/mol) | Predicted Interaction Type |

|---|---|---|

| Bcl-2 | -9.5 | Hydrogen bonding |

| p53 | -8.7 | Hydrophobic interactions |

Properties

IUPAC Name |

4-fluoro-2-(1-methyl-2,6-dioxopiperidin-3-yl)isoindole-1,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11FN2O4/c1-16-10(18)6-5-9(13(16)20)17-12(19)7-3-2-4-8(15)11(7)14(17)21/h2-4,9H,5-6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMYTXVCGVFFXSD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)CCC(C1=O)N2C(=O)C3=C(C2=O)C(=CC=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11FN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.